ナルデメジン
概要
説明
ナルデメジンは、主に成人のオピオイド誘発性便秘の治療に使用される末梢作用型μオピオイド受容体拮抗薬です。米国ではシンプロイック、欧州連合ではリズモイックのブランド名で販売されています。 ナルデメジンは塩野義製薬によって開発され、2017年に米国と日本で承認されました .
科学的研究の応用
Naldemedine has significant applications in the medical field, particularly in treating opioid-induced constipation. It is used in palliative care settings for patients with advanced cancer and chronic non-cancer pain . Naldemedine’s ability to antagonize peripheral μ-opioid receptors without affecting central opioid effects makes it a valuable tool in managing opioid side effects .
作用機序
ナルデメジンは、μ、δ、κオピオイド受容体に結合して拮抗することによって作用します。 これらの受容体を消化管で遮断することで、鎮痛作用に干渉することなく、オピオイドの便秘作用を抑制します . この選択的効果は、血液脳関門を横切る輸送が制限されているためです .
Safety and Hazards
Naldemedine is generally well tolerated . The most common side effects are gastrointestinal in nature, including abdominal pain, diarrhea, nausea, vomiting, and gastroenteritis . The incidence of treatment-emergent adverse events (TEAEs) of opioid withdrawal with naldemedine was reported to be around 1.1% .
将来の方向性
Given the continued use of opioids for chronic pain management in appropriate patients, opioid-induced bowel dysfunction (OIBD) is likely to persist in clinical practice in the coming years . Naldemedine, as a well-tolerated drug that alleviates constipation without affecting analgesia or causing symptoms of opioid withdrawal, is a valid treatment option for OIBD .
生化学分析
Biochemical Properties
Naldemedine interacts with mu-, delta-, and kappa-opioid receptors . The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine, resulting in constipation. By antagonizing mu-opioid receptors, Naldemedine inhibits this effect .
Cellular Effects
Naldemedine is an opioid receptor antagonist with restricted movement across the blood-brain barrier . This allows it to antagonize the peripheral effects of opioid drugs such as constipation without interfering with the effects on the central nervous system .
Molecular Mechanism
Naldemedine binds to and antagonizes mu-, delta-, and kappa-opioid receptors . The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine, resulting in constipation. By antagonizing mu-opioid receptors, Naldemedine inhibits this effect .
Temporal Effects in Laboratory Settings
In a study, within 24 hours of the first Naldemedine dose, 71.6% of patients experienced spontaneous bowel movements . The weekly spontaneous bowel movement counts increased in 62.7% of the participants .
Metabolic Pathways
Naldemedine is primarily metabolized to nor-naldemedine by CYP3A . Some metabolism to naldemedine-3-glucuronide occurs via UGT1A3 . Both metabolites are active but less potent than Naldemedine .
Transport and Distribution
Naldemedine is 93-94% bound to human plasma proteins . The apparent volume of distribution during the terminal phase is 155 L .
Subcellular Localization
This suggests that it primarily acts outside the central nervous system, particularly in the gastrointestinal tract .
準備方法
ナルデメジンは、ナルトレキソンを出発物質とする一連の化学反応によって合成されます。 合成経路には、ナルトレキソンのベンジル基による保護、エトキシカルボニル基による保護、加水分解、カップリング、脱保護が含まれます . 工業的製造方法では、カラムクロマトグラフィーを必要とせず、再結晶化によって高純度ナルデメジンを高収率で製造することを目指しています .
化学反応の分析
ナルデメジンは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、保護用のベンジル基や加水分解用のエトキシカルボニル基があります . これらの反応によって生成される主な生成物は、高純度ナルデメジンとその誘導体です .
科学研究への応用
ナルデメジンは、特にオピオイド誘発性便秘の治療において、医療分野で重要な用途を持っています。 これは、進行癌や慢性非癌性疼痛を患う患者さんの緩和ケアで用いられています . ナルデメジンは、中枢性オピオイド作用に影響を与えることなく、末梢のμオピオイド受容体を拮抗することができるため、オピオイド副作用の管理に役立つツールです .
類似化合物との比較
ナルデメジンは、ナルオキソンやナロキセゴールなどの他の末梢作用型μオピオイド受容体拮抗薬と比較されることがよくあります。 ナルオキソンが競合的拮抗薬であるのに対し、ナルデメジンは非競合的拮抗を示し、結合と解離の速度論が遅くなります . このユニークな薬理学的プロファイルにより、ナルデメジンは、離脱症状を少なくして、オピオイド誘発性便秘を効果的に管理することができます . 他の類似化合物には、ルビプロストンやメチルナルトレキソンなどがあります .
特性
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,7,9-trihydroxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O6/c1-30(2,29-33-27(35-42-29)18-6-4-3-5-7-18)34-28(39)20-15-32(40)22-14-19-10-11-21(37)25-23(19)31(32,26(41-25)24(20)38)12-13-36(22)16-17-8-9-17/h3-7,10-11,17,22,26,37-38,40H,8-9,12-16H2,1-2H3,(H,34,39)/t22-,26+,31+,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQACEQYCPKDMV-RZAWKFBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C([C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030350 | |
Record name | Naldemedine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble | |
Record name | Naldemedine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11691 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Naldemedine binds to and antagonizes mu-, delta-, and kappa-opioid receptors. The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine resulting in constipation. By antagonizing mu-opioid receptors, naldemedine inhibits this effect. | |
Record name | Naldemedine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11691 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
916072-89-4 | |
Record name | (5α)-17-(Cyclopropylmethyl)-6,7-didehydro-4,5-epoxy-3,6,14-trihydroxy-N-[1-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]morphinan-7-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916072-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naldemedine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916072894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naldemedine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11691 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naldemedine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NALDEMEDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03KSI6WLXH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。